molecular formula C13H18FN3O B8443422 [2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine

[2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine

Cat. No.: B8443422
M. Wt: 251.30 g/mol
InChI Key: MHPYGKKKZNETFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine is a useful research compound. Its molecular formula is C13H18FN3O and its molecular weight is 251.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18FN3O

Molecular Weight

251.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-piperazin-1-ylpropanamide

InChI

InChI=1S/C13H18FN3O/c14-11-1-3-12(4-2-11)16-13(18)5-8-17-9-6-15-7-10-17/h1-4,15H,5-10H2,(H,16,18)

InChI Key

MHPYGKKKZNETFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-4-[2-(4-fluorophenylaminocarbonyl)ethyl]piperazine (2.9 g) was dissolved in acetic acid (100 ml), then 10% palladium carbon (7.2 g) was added thereto, and the mixture was stirred overnight in a hydrogen atmosphere. The 10% palladium carbon was filtered off, and the filtrate was evaporated, and water was added to the residue which was then basified by adding 1 N aqueous sodium hydroxide and subjected to extraction with chloroform, and the organic layer was washed with water, dried, and evaporated, whereby the title compound (1.5 g, 70%) was obtained as a colorless oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
7.2 g
Type
catalyst
Reaction Step Three
Yield
70%

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